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Compound of Interest

Compound Name: Rupatadine-d4Fumarate

Cat. No.: B588019

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations
of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF)
antagonist. The following sections present a comprehensive analysis supported by
experimental data to aid in research and development.

Introduction to Rupatadine and Bioequivalence

Rupatadine is widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] It is
available in various dosage forms, including tablets and an oral solution, to cater to different
patient populations. Establishing bioequivalence between these formulations, particularly
between innovator and generic products, is crucial for ensuring comparable therapeutic efficacy
and safety. Bioequivalence is established when two pharmaceutical products show comparable
bioavailability, meaning they result in similar concentrations of the active substance in the blood
and tissues.

Comparative Pharmacokinetic Analysis

Pharmacokinetic parameters are fundamental in assessing bioequivalence. The key metrics
include the maximum plasma concentration (Cmax), the time to reach maximum plasma
concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below is
a summary of pharmacokinetic data from various studies on Rupatadine formulations.
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Rupatadine 10 mg Tablet vs. 10 mg Capsule

A study was conducted to evaluate the bioequivalence between a 10 mg Rupatadine fumarate
capsule (test formulation) and a 10 mg Rupatadine fumarate tablet (reference formulation). The
study concluded that the two formulations are bioequivalent.[2]

. Reference Formulation
Parameter Test Formulation (Capsule)

(Tablet)
Cmax (ug/L) 10.2+54 10.4+£4.9
Tmax (h) 0.79+0.36 0.66 £ 0.17
AUC (0-24h) (ug-hiL) 28 + 15 27 + 17
AUC (0-) (ug-h/L) 30 +17 28 £19
2 (h) 7.0+4.4 5.6+3.4

Table 1: Comparative Pharmacokinetic Parameters of Rupatadine Capsule and Tablet
Formulations.[2]

Generic Rupatadine Fumarate 10 mg Tablet vs.
Reference 10 mg Tablet

A bioequivalence study was conducted comparing a generic Rupatadine fumarate 10 mg tablet
(test drug) to the reference drug, Wystamm® 10 mg tablet, under both fasting and fed
conditions. The study confirmed the bioequivalence of the two formulations.[3]
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Geometric Mean

. . 90% Confidence

Condition Parameter Ratio (GMR)
Interval (Cl)
(Test/Reference)

Fasting Cmax 95.91%
AUC (0-t) 98.76% 93.88% - 103.90%
AUC (0-c0) 98.71% 93.93% - 103.75%
Fed Cmax 101.19% 91.64% - 111.74%
AUC (0-t) 98.80% 94.47% - 103.33%
AUC (0-) 98.63% 94.42% - 103.03%

Table 2: Bioequivalence Statistics for Generic vs. Reference Rupatadine Tablets.[3][4]

Rupatadine 1 mg/mL Oral Solution in Pediatric Patients

A pharmacokinetic study in children aged 2-11 years demonstrated that a body weight-adjusted
dosing of Rupatadine oral solution (1 mg/mL) provides a similar drug exposure to that observed
in adults taking a 10 mg tablet.[2] This suggests comparable bioavailability between the oral
solution and tablet formulations when appropriately dosed.

Age Group Body Cmax AUC (0-24h)

. Dose (mL) t'2 (h)
(years) Weight (kg) (ng/mL) (ng-h/imL)
2-5 10 - <25 2.5 1.96 £ 0.52 10.38 £4.31 15.94 + 4.09
6-11 >25 5 2.54 £1.26 10.74 £ 3.09 12.28 £ 3.09

Table 3: Pharmacokinetic Parameters of Rupatadine Oral Solution in Pediatric Patients.[2]

Experimental Protocols
Bioequivalence Study Protocol: Capsule vs. Tablet

e Study Design: A two-way crossover design was employed.[2]
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e Subjects: 20 healthy male volunteers participated in the study.[2]

o Drug Administration: A single 10 mg dose of the test (capsule) and reference (tablet)
formulations were administered.[2]

e Blood Sampling: Blood samples were collected at predetermined time points to measure
plasma concentrations of Rupatadine.

o Analytical Method: Plasma concentrations of Rupatadine were determined using a validated
Liquid Chromatography-Electrospray lonization-Tandem Mass Spectrometry (LC-ESI-
MS/MS) method.[2]

 Statistical Analysis: Pharmacokinetic parameters were calculated, and bioequivalence was
assessed based on the ratios of these parameters between the test and reference products.

[2]

Bioequivalence Study Protocol: Generic vs. Reference
Tablet

» Study Design: A single-dose, randomized, open-label, four-period, crossover design was
used.[3]

e Subjects: 72 healthy Chinese subjects were enrolled, divided into fasting and fed cohorts.[3]

o Drug Administration: A single 10 mg dose of the test and reference tablets were administered
under fasting and fed conditions.[3]

e Blood Sampling: Blood samples were collected up to 72 hours post-dose.[4]

» Analytical Method: Plasma concentrations of Rupatadine and its active metabolites were
analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass
Spectrometry (HPLC-MS/MS) method.[4]

o Statistical Analysis: The reference-scaled average bioequivalence (RSABE) approach was
used for the highly variable Cmax in the fasting state, while the average bioequivalence
method was used for other parameters.[3] The 90% confidence intervals for the geometric
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mean ratios of Cmax, AUC(0-t), and AUC(0-») were required to be within the 80-125%
range.[4]

In-Vitro Dissolution Study Protocol for Rupatadine

Tablets
o Apparatus: USP Type Il (paddle) apparatus was used.[1]

e Dissolution Medium: 900 mL of 0.01 M hydrochloric acid was found to be a suitable
discriminatory medium.[4][5] Other media tested included pH 6.8 phosphate buffer.[1]

» Stirring Speed: The paddle speed was maintained at 50 rpm.[5]
o Temperature: The temperature of the dissolution medium was kept at 37 + 0.5 °C.[1]

o Sample Analysis: The amount of dissolved Rupatadine was quantified using a validated
Reversed-Phase Liquid Chromatography (RP-LC) method.[5]

Visualizing Bioequivalence and Dissolution
Pathways
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Study Protocol

Subject Recruitment & Screening

Randomization into Treatment Arms

Drug Administration (Test vs. Reference)

Sample & Data Analysis

Timed Blood Sampling

Plasma Concentration Analysis (LC-MS/MS)

Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC)

Conclusion

Statistical Analysis (90% ClI)

Determination of Bioequivalence
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A typical workflow for a bioequivalence study.
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The relationship between in-vitro dissolution and in-vivo bioequivalence.

Conclusion

The available data from multiple studies strongly support the bioequivalence between different
solid oral dosage forms of Rupatadine, including capsule versus tablet and generic versus
brand-name tablets. Furthermore, pharmacokinetic data from pediatric studies suggest that the
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oral solution, when dosed appropriately by body weight, provides comparable systemic
exposure to the adult tablet formulation. These findings are essential for regulatory
submissions, formulation development, and clinical practice, ensuring that different Rupatadine
products can be used interchangeably with confidence in their therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-
rupatadine-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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